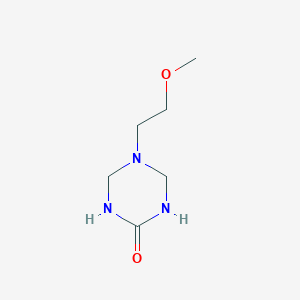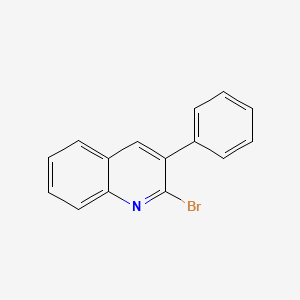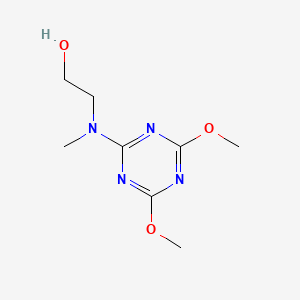![molecular formula C13H10N2O B15249258 2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring structure, which includes both benzene and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the cyclization can be achieved using concentrated hydrochloric acid or sulfuric acid as the reaction medium .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurotransmission . The compound’s inhibitory activity is attributed to its ability to bind to the active sites of these enzymes, thereby preventing the breakdown of neurotransmitters.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c][2,7]naphthyridine-5-yl-amines: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
10H-benzo[b]-1,8-naphthyrid-5-ones: These compounds are structurally related but have different substitution patterns and chemical properties.
Uniqueness
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit both AChE and BChE distinguishes it from other naphthyridine derivatives, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C13H10N2O |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-methyl-6H-benzo[c][2,7]naphthyridin-5-one |
InChI |
InChI=1S/C13H10N2O/c1-8-6-10-9-4-2-3-5-12(9)15-13(16)11(10)7-14-8/h2-7H,1H3,(H,15,16) |
Clave InChI |
UKKQHBDZQCRFGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=N1)C(=O)NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


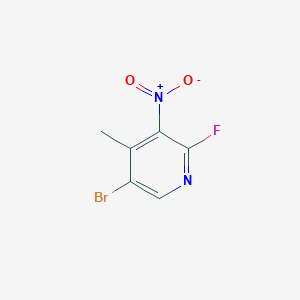
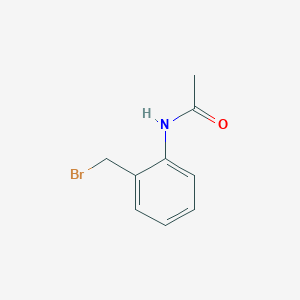
![(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide](/img/structure/B15249185.png)

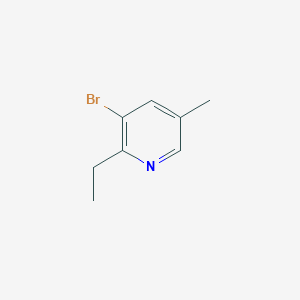
![rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)
![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)
![N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide](/img/structure/B15249222.png)



